N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-22(23(30)26-18-8-2-4-10-20(18)28(31)32)25-15-21(17-7-5-12-24-14-17)27-13-11-16-6-1-3-9-19(16)27/h1-10,12,14,21H,11,13,15H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNORGSPSAHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by a complex structure that includes an indoline moiety, a pyridine ring, and a nitrophenyl group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on available research.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O4 |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 898458-03-2 |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, possibly influencing enzyme activity and receptor binding. The presence of the indoline and pyridine moieties suggests potential for antiviral , anticancer , and anti-inflammatory activities.
Antiviral Activity
Research indicates that compounds with similar structural features can exhibit inhibitory effects on viral enzymes. For instance, indoline derivatives have shown promise in inhibiting HIV-1 integrase and reverse transcriptase, suggesting that this compound may also target these pathways .
Anticancer Potential
Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of oxalamides have been evaluated for their antiproliferative activity using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). These studies suggest that modifications in the oxalamide structure can enhance anticancer efficacy .
Study 1: Antiviral Activity
A study focused on the design of dual-action inhibitors targeting HIV enzymes identified several indoline-based compounds that inhibited viral replication effectively. The mechanism involved blocking both reverse transcriptase and integrase functions, highlighting the therapeutic potential of structurally similar compounds .
Study 2: Anticancer Activity
In another investigation, a library of oxadiazole derivatives was synthesized and tested for antiproliferative effects. Some derivatives exhibited significant cytotoxicity against cancer cell lines, with mechanisms involving topoisomerase I inhibition demonstrated through docking studies. This suggests that this compound could share similar mechanisms due to its structural characteristics .
Scientific Research Applications
Anticancer Activity
Research indicates that N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 22 | Induction of apoptosis via reactive oxygen species (ROS) generation |
| A549 | 20 | Activation of caspase pathways |
The compound's mechanism appears to involve the disruption of cellular signaling pathways, leading to programmed cell death (apoptosis). This property makes it a candidate for further development as a therapeutic agent against cancer.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. It has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The observed minimum inhibitory concentration (MIC) was notably lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
| Target Organism | MIC (µM) | Mechanism of Action |
|---|---|---|
| MRSA | 15 | Disruption of cell wall synthesis |
Structure-Activity Relationship
The structural characteristics of this compound are crucial for its biological activity. Modifications to the indole and pyridine moieties may enhance or diminish its efficacy against pathogens or cancer cells. This relationship highlights the importance of chemical structure in drug design.
Antimicrobial Efficacy
A study evaluated the efficacy of this compound against MRSA. Results indicated significant antibacterial effects, with an MIC lower than that of conventional antibiotics, suggesting its potential role in treating resistant infections.
Cytotoxicity Against Cancer Cells
In another study, the compound was tested on HeLa and A549 cancer cell lines. The results demonstrated moderate cytotoxicity, with proposed mechanisms involving apoptosis induction through ROS generation and caspase pathway activation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The target compound’s 2-nitrophenyl group enhances electrophilicity compared to S336’s electron-rich dimethoxybenzyl group. This may influence reactivity or metabolic stability .
- Functional Groups : Unlike S336 and GMC-1, the target lacks ester or halogen substituents, which are critical for flavorant or antimicrobial activity in other oxalamides .
Toxicological and Metabolic Comparison
Note: The target compound’s indolinyl and nitrophenyl groups may undergo oxidative metabolism (e.g., nitro reduction or aromatic hydroxylation), differing from S336’s resistance to amide cleavage . The absence of NOEL data necessitates caution in safety assessments.
Pharmacological Potential
The pyridin-3-yl group could mimic nicotinamide moieties in cofactor interactions, a feature absent in S336 or GMC derivatives.
Q & A
Q. What are the common synthetic routes for preparing N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1: Condensation of 2-nitrophenylamine with oxalyl chloride to form the N2-(2-nitrophenyl)oxalamide intermediate.
- Step 2: Coupling the intermediate with 2-(indolin-1-yl)-2-(pyridin-3-yl)ethylamine using coupling reagents like EDCI/HOBt under inert conditions.
- Step 3: Purification via column chromatography and recrystallization. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride). Reaction progress is monitored via TLC and confirmed by LC-MS .
Q. How is the structural integrity of this compound confirmed experimentally?
- NMR Spectroscopy: H and C NMR are used to verify proton environments and carbon frameworks. For example, the indolin-1-yl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the pyridin-3-yl group exhibits distinct splitting patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, torsional conformations, and intermolecular interactions. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin < 2 ppm .
Q. What biological targets or pathways are associated with this compound?
While direct data is limited, structural analogs suggest potential interactions with:
- Kinase Inhibitors: The pyridin-3-yl and indolin-1-yl moieties may bind ATP pockets in kinases.
- GPCRs: The nitrophenyl group could modulate receptor signaling (e.g., serotonin or dopamine receptors). Target validation requires assays like fluorescence polarization for binding affinity or Western blotting for pathway inhibition .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Yield optimization strategies include:
- Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions to reduce side products.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Statistical Design: Response Surface Methodology (RSM) identifies optimal temperature (e.g., 60°C) and pH (6–7) conditions .
Q. How should contradictory bioactivity data in related oxalamides be resolved?
- Dose-Response Studies: Establish EC/IC values across multiple concentrations (e.g., 1 nM–100 µM).
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) and cellular viability assays (e.g., MTT).
- Meta-Analysis: Compare data from structurally similar compounds (e.g., N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide) to identify trends in substituent effects .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Molecular Docking: Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase PDB: 2ITZ).
- DFT Calculations: Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How can regioselectivity challenges in functionalizing the indolin-1-yl group be addressed?
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
- Metal-Mediated Coupling: Suzuki-Miyaura reactions with Pd catalysts enable selective C–H activation at the indolin 5-position .
Key Challenges and Methodological Solutions
- Stability Issues: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Solubility Limitations: Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
